molecular formula C11H9Cl2N B1627221 2,6-Dichloro-3,8-dimethylquinoline CAS No. 948291-54-1

2,6-Dichloro-3,8-dimethylquinoline

Cat. No.: B1627221
CAS No.: 948291-54-1
M. Wt: 226.1 g/mol
InChI Key: HDDACKRDNQOPQG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,8-dimethylquinoline is an organic compound with the molecular formula C11H9Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two methyl groups at the 3 and 8 positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,8-dimethylquinoline typically involves the chlorination of 3,8-dimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under reflux conditions, where the quinoline derivative is treated with the chlorinating agent in an appropriate solvent such as chloroform or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of 2,6-diamino-3,8-dimethylquinoline or 2,6-dialkoxy-3,8-dimethylquinoline.

    Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.

    Reduction: Formation of 2,6-dichloro-3,8-dimethyltetrahydroquinoline.

Scientific Research Applications

2,6-Dichloro-3,8-dimethylquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroquinoline: Lacks the methyl groups at the 3 and 8 positions, which may affect its reactivity and biological activity.

    3,8-Dimethylquinoline: Lacks the chlorine atoms at the 2 and 6 positions, resulting in different chemical properties and applications.

    2,6-Dichloro-4-methylquinoline:

Uniqueness

2,6-Dichloro-3,8-dimethylquinoline is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,6-dichloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDACKRDNQOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588937
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-54-1
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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